![molecular formula C11H24Cl2N2 B3808122 [(1-cyclopentyl-3-piperidinyl)methyl]amine dihydrochloride](/img/structure/B3808122.png)
[(1-cyclopentyl-3-piperidinyl)methyl]amine dihydrochloride
Overview
Description
“[(1-cyclopentyl-3-piperidinyl)methyl]amine dihydrochloride” is a chemical compound with the CAS Number: 1269053-89-5 . It has a molecular weight of 255.23 . The compound is in solid form and is stored at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is (1-cyclopentyl-3-piperidinyl)methanamine dihydrochloride . The InChI code for this compound is 1S/C11H22N2.2ClH/c12-8-10-4-3-7-13(9-10)11-5-1-2-6-11;;/h10-11H,1-9,12H2;2*1H .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 255.23 .Scientific Research Applications
Drug Synthesis and Design
Piperidine derivatives are foundational structures in medicinal chemistry. The presence of the piperidine moiety in [(1-cyclopentyl-3-piperidinyl)methyl]amine dihydrochloride makes it a valuable building block for the synthesis of pharmaceuticals. It can be used to create compounds with potential activity against various diseases due to its ability to interact with biological targets .
Biological Activity Studies
The structure of this compound suggests it could be involved in studies related to its biological activity. Piperidine derivatives have been shown to exhibit a range of biological effects, including anti-inflammatory, analgesic, and antipyretic properties. This compound could be used to synthesize new derivatives and test their pharmacological profiles .
Chemical Education and Research
As a compound with a relatively complex structure, [(1-cyclopentyl-3-piperidinyl)methyl]amine dihydrochloride can serve as an excellent case study in chemical education. It can be used to teach advanced organic synthesis techniques, including amination and cyclization reactions .
Reference Standard for Analytical Testing
In pharmaceutical testing, reference standards are crucial for ensuring the accuracy of analytical methods. This compound can be used as a reference standard to calibrate instruments and validate methods used in the quantification and quality control of piperidine-based pharmaceuticals .
Lead Compound for Drug Discovery
The piperidine ring is a common feature in many drugs, and derivatives like [(1-cyclopentyl-3-piperidinyl)methyl]amine dihydrochloride can serve as lead compounds in drug discovery programs. Researchers can modify its structure to enhance its pharmacokinetic and pharmacodynamic properties .
Synthesis of Heterocyclic Compounds
Heterocyclic chemistry is a vital area of research due to the biological importance of these compounds. This piperidine derivative can be used to synthesize a variety of heterocyclic compounds, potentially leading to the discovery of new therapeutic agents .
Safety and Hazards
properties
IUPAC Name |
(1-cyclopentylpiperidin-3-yl)methanamine;dihydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2.2ClH/c12-8-10-4-3-7-13(9-10)11-5-1-2-6-11;;/h10-11H,1-9,12H2;2*1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHVBFNHYOFGODY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCCC(C2)CN.Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24Cl2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20679015 | |
Record name | 1-(1-Cyclopentylpiperidin-3-yl)methanamine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20679015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
883521-63-9 | |
Record name | 1-(1-Cyclopentylpiperidin-3-yl)methanamine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20679015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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